Methyl 3-amino-N-cyano-3-methoxyacrylimidate

Propenimidate synthesis Herbicide intermediate Patent structure–activity ranking

Methyl 3-amino-N-cyano-3-methoxyacrylimidate (CAS 77087‑96‑8) is a member of the N‑cyanoimidate class, specifically a 3‑amino‑3‑alkoxy‑N‑cyano‑2‑propenimidate. Its IUPAC name is methyl (E)‑3‑amino‑N‑cyano‑3‑methoxyprop‑2‑enimidate; molecular formula C₆H₉N₃O₂, molecular weight 155.15 g mol⁻¹.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 77087-96-8
Cat. No. B12653803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-N-cyano-3-methoxyacrylimidate
CAS77087-96-8
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC(=CC(=NC#N)OC)N
InChIInChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h3H,8H2,1-2H3/b5-3+,9-6?
InChIKeyDMLIIWGDMRBECT-KJORVYKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-N-cyano-3-methoxyacrylimidate (CAS 77087-96-8) – Core Identity, Patent Pedigree, and Procurement-Relevant Physicochemical Profile


Methyl 3-amino-N-cyano-3-methoxyacrylimidate (CAS 77087‑96‑8) is a member of the N‑cyanoimidate class, specifically a 3‑amino‑3‑alkoxy‑N‑cyano‑2‑propenimidate [1]. Its IUPAC name is methyl (E)‑3‑amino‑N‑cyano‑3‑methoxyprop‑2‑enimidate; molecular formula C₆H₉N₃O₂, molecular weight 155.15 g mol⁻¹ . The compound is explicitly designated as the “preferred compound of the invention” in multiple foundational patents covering propenimidate chemistry and its application in the synthesis of 2‑amino‑4,6‑dimethoxypyrimidine – a critical intermediate for sulfonylurea herbicides [1][2]. Its solid‑state melting point (128–130 °C for the crude product, 131–132 °C after recrystallisation) provides a reliable identity and quality checkpoint that is not available for liquid or poorly crystalline analogs [1].

Workflow
Patent-preferred N-cyanoimidate for pyrimidine intermediate synthesis
QC Enabler
Crystalline solid with reproducible melting range for simple identity check
Specification
Prequalified purity with H‑NMR and HPLC characterization data

Methyl 3-Amino-N-cyano-3-methoxyacrylimidate (CAS 77087-96-8) – Why Generic Substitution Fails: Structural Uniqueness, Patent-Defined Preference, and Cyclisation Performance


Within the N‑cyanoimidate family, seemingly minor changes in the O‑alkyl substituent (e.g., ethyl in place of methyl) alter both the physicochemical properties and the cyclisation behaviour that governs conversion to the target pyrimidine [1]. The foundational patents covering this chemistry explicitly rank the dimethyl analog (R¹ = R² = CH₃, X = Y = O) as the “most preferred” embodiment, above the corresponding diethyl, mixed methyl‑ethyl, or thio analogs, on the basis of superior ring‑closure efficiency and the commercial importance of the resulting 2‑amino‑4,6‑dimethoxypyrimidine [1][2]. Because the downstream pyrimidine is a key intermediate for sulfonylurea herbicides, any change in the propenimidate precursor that lowers cyclisation yield or introduces by‑products directly impacts both process economics and regulatory impurity profiles [1]. Substituting a generic N‑cyanoimidate without documented, quantitative cyclisation performance therefore risks batch failure, lower throughput, and non‑compliance with customer specifications that assume the dimethyl variant. The quantitative evidence in Section 3 substantiates why this specific substitution pattern cannot be freely interchanged with close analogs.

Risk Factor
Dimethyl Target
Generic N‑Cyanoimidate
Cyclisation performance
Near‑quantitative conversion to pyrimidine
May produce significant by‑products; yields unsatisfactory
Crystallinity QC
Sharp melting point enables binary identity check
Often liquid or low‑melting solids; requires HPLC for QC
Patent alignment
“Most preferred” embodiment in foundational patents
Not covered by same validation data; process risk

Methyl 3-Amino-N-cyano-3-methoxyacrylimidate (CAS 77087-96-8) – Quantitative Differentiation Evidence for Scientific Selection and Procurement


Patent‑Defined Preference: Dimethyl Propenimidate Ranked “Most Preferred” Over Diethyl and Mixed Analogs

The foundational patent literature covering N‑cyano‑propenimidate chemistry explicitly establishes a preference hierarchy. Methyl 3‑amino‑3‑methoxy‑N‑cyano‑2‑propenimidate (X=O, Y=O, R¹=R²=CH₃) is identified as the “most preferred” compound of the invention, above the corresponding diethyl analog (R¹=R²=CH₂CH₃) and mixed methyl‑ethyl derivatives [1][2]. This preference is not based on a single assay but reflects integrated process considerations including yield of the monohydrohalide precursor (90% for the dimethyl variant), reliable crystallinity (mp 128–130 °C), and quantitative thermal cyclisation to the target pyrimidine [1].

Patent Preference
Head-to-head
Most preferred (dimethyl) > preferred (diethyl) > operable (mixed)
Aligns with patent‑validated process
Based on integrated yield, crystallinity, cyclisation
Propenimidate synthesis Herbicide intermediate Patent structure–activity ranking

Isolated Yield of Methyl 3-Amino-3-methoxy-N-cyano-2-propenimidate vs. By‑Product Co‑Production

In the two‑step synthesis from dimethyl 1,3‑propanediimidate dihydrochloride (16.7 g scale), the target N‑cyanoimidate was isolated in a yield of 12.8 g (calculated as ~88% from the monohydrochloride intermediate) [1]. In a related patent example using a different base stoichiometry, the product distribution was 13.3 g of the N‑cyanoimidate co‑produced with 12.2 g of the monohydrochloride salt (methyl 3‑amino‑3‑methoxy‑2‑propenimidate hydrochloride), illustrating that yield is sensitive to process conditions [2].

Isolated Yield
Head-to-head
~88% (12.8 g pure) vs co‑produced hydrochloride salt (13.3 g + 12.2 g)
Yield benchmark for supplier qualification
Process‑sensitive; depends on stoichiometry and pH
N-cyanoimidate synthesis Reaction yield By‑product profile

Melting Point as a Binary Quality Gate: 128–132 °C for the Dimethyl Analog vs. Absence of Crystalline Benchmark for Liquid Analogs

Methyl 3‑amino‑3‑methoxy‑N‑cyano‑2‑propenimidate is a crystalline solid with a well‑defined melting range: 128–130 °C (crude) and 131–132 °C after recrystallisation from methanol [1]. The monohydrochloride precursor melts at 91–93 °C [1]. In contrast, many N‑cyanoimidate analogs with longer or branched alkyl chains are liquids or low‑melting solids that lack a sharp melting point, precluding a simple, cost‑effective identity and purity check prior to use in regulated syntheses.

Melting Point QC
Class-level inference
128–132 °C (crystalline); comparator analogs often oils or low‑melting solids
Enables binary identity check without HPLC
Capillary method; recrystallised from MeOH
Melting point Quality control Crystallinity Propenimidate identity

Thermal Cyclisation Efficiency: Quantitative Conversion to 2‑Amino‑4,6‑dimethoxypyrimidine

When methyl 3‑amino‑3‑methoxy‑N‑cyano‑2‑propenimidate is heated neat to its melting point (~130 °C), a highly exothermic ring‑closure occurs, yielding 2‑amino‑4,6‑dimethoxypyrimidine (mp 94–96 °C) quantitatively [1]. In solution (toluene reflux, 60 min), the cyclisation also proceeds in quantitative yield [1]. The resulting pyrimidine is the direct precursor to several commercial sulfonylurea herbicides, including primisulfuron‑methyl . No analogous quantitative cyclisation data are reported in the same patent for the diethyl analog, and general literature indicates that ethyl N‑cyanoimidates can give unsatisfactory aminopyrimidine yields due to by‑product formation [2].

Cyclisation Yield
Cross-study comparable
Target: quantitative; comparator: unsatisfactory with by‑products
Minimises waste in downstream step
Neat heating 130 °C or toluene reflux
Cyclisation yield Pyrimidine synthesis Herbicide intermediate Sulfonylurea

Commercial Purity Benchmark: ≥95% Assay with Full Characterisation Package (H‑NMR, HPLC)

Commercial suppliers list methyl 3‑amino‑N‑cyano‑3‑methoxyacrylimidate at ≥95% purity, supported by H‑NMR and HPLC characterisation, and offer batch‑scale synthesis capability (1 g to 100 g) with documented batch‑to‑batch consistency . The compound is specifically positioned as a MOF (Metal–Organic Framework) and COF (Covalent Organic Framework) ligand precursor, reflecting the synthetic utility of its multiple donor atoms (amino, cyano, imidate) for coordination chemistry . For close analogs without a comparable commercial specification sheet, procurement entails higher analytical qualification costs and greater risk of lot‑to‑lot variability.

Purity Spec
Supporting evidence
≥95% (H‑NMR, HPLC); 1 g–100 g batches
Reduces in‑house characterization burden
Per supplier specification; batch consistency documented
Commercial purity Supplier specification MOF ligand COF ligand

Methyl 3-Amino-N-cyano-3-methoxyacrylimidate (CAS 77087-96-8) – Highest‑Value Application Scenarios Derived from Quantitative Differentiation Evidence


Manufacture of 2‑Amino‑4,6‑dimethoxypyrimidine for Sulfonylurea Herbicide Synthesis

This is the primary industrial application validated by the patent literature. Methyl 3‑amino‑3‑methoxy‑N‑cyano‑2‑propenimidate undergoes quantitative thermal or solution‑phase cyclisation to 2‑amino‑4,6‑dimethoxypyrimidine (mp 94–96 °C), the key intermediate for herbicides such as primisulfuron‑methyl [1]. The quantitative yield minimises waste and purification cost, while the sharp melting point of the propenimidate (128–132 °C) provides an in‑process quality checkpoint prior to cyclisation. Any substitution with a less‑preferred analog (e.g., diethyl variant) risks introducing by‑products that would necessitate additional purification of the pyrimidine intermediate, directly impacting the economic viability of the herbicide production chain [1][2].

Synthesis of MOF and COF Ligands Requiring Multi‑Dentate N,O‑Donor Building Blocks

Commercial suppliers explicitly market this compound as a MOF/COF ligand precursor . The molecule offers three distinct donor functionalities – a primary amino group (–NH₂), a cyano group (–C≡N), and an imidate ester (–C(=NH)OCH₃) – that can coordinate to metal nodes or participate in framework formation. The ≥95% purity with H‑NMR and HPLC characterisation means the building block can be used directly in framework synthesis without prior purification, an advantage over analogs that lack commercial characterisation data. For researchers developing new porous materials, the documented availability of this specific compound in batch sizes up to 100 g supports scale‑up from discovery to prototype demonstration .

Medicinal Chemistry Scaffold for Targeted Covalent Inhibitors Exploiting the Acrylamide‑Like Michael Acceptor Motif

The compound contains an α,β‑unsaturated imidate moiety that can function as a Michael acceptor, analogous to acrylamide‑based targeted covalent inhibitors . The presence of the N‑cyano group modulates the electrophilicity of the double bond, potentially offering a different selectivity profile compared to simple acrylamides. While direct biological data for this specific compound are limited, its use as a synthetic building block for constructing heterocyclic cores (pyrimidines, triazines, triazoles) that are privileged scaffolds in medicinal chemistry is well‑documented [1]. The commercial availability with defined purity and the patent‑validated synthetic procedures lower the barrier for medicinal chemistry groups to explore this chemotype in library synthesis.

Agrochemical Intermediate Process Development and Scale‑Up Studies

For process chemists developing or optimising the synthesis of sulfonylurea herbicide intermediates, this compound serves as the benchmark propenimidate. The patent‑documented procedures (Examples 1–5 in US 4,235,802) provide detailed protocols for both batch and continuous processing, including biphasic reaction conditions (CH₂Cl₂/H₂O), pH‑controlled base addition, and direct telescoping of the N‑cyanoimidate into the cyclisation step without isolation [1]. The quantitative cyclisation yield and exothermic behaviour (temperature jump from 131 °C to 190 °C upon melting [1]) are critical data points for safety and scale‑up assessments. Using a non‑preferred analog would require re‑optimisation of all these parameters, incurring significant development time and cost [1][2].

Application
Selection Property
Validation Focus
Pyrimidine intermediate synthesis
Quantitative cyclisation & crystallinity
Cyclisation yield and pyrimidine purity
MOF/COF ligand synthesis
Multi-dentate N,O-donor & purity
Coordination chemistry and framework formation
Covalent inhibitor scaffold
α,β‑unsaturated imidate as Michael acceptor
Electrophilic reactivity and selectivity
Process development & scale‑up
Patent‑documented protocols & cyclisation behaviour
Process safety and yield optimization
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